(+)-1-(9-Fluorenyl)ethyl chloroformate
Overview
Description
(+)-1-(9-Fluorenyl)ethyl chloroformate is a highly fluorescent compound commonly used as a chiral derivatizing agent for the separation of racemates prior to reversed-phase high-performance liquid chromatography (HPLC) analysis . This compound is particularly valuable in analytical chemistry for its ability to enhance the detection and separation of enantiomers, which are molecules that are mirror images of each other.
Mechanism of Action
Target of Action
The primary targets of (+)-1-(9-Fluorenyl)ethyl chloroformate are chiral amino acids (AAs) . These AAs play a crucial role in living organisms and have been recognized for their importance since the discovery of endogenous D-AAs as potential biomarkers in several metabolic disorders .
Mode of Action
The compound interacts with its targets through a process known as chiral derivatization . This process enables the discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . The compound is used to derivatize the amino acids, altering their chemical structure and making them easier to separate and analyze .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of amino acids . The compound’s action can influence the physiological activities and neurological disorders associated with these amino acids . For example, D-Ser, generated from the racemization of L-serine in mammal brains, is a coagonist of the N-methyl-D-aspartate (NMDA) receptors .
Pharmacokinetics
Similar compounds, such as chloroformates, are known to decompose slowly in water to form water-insoluble compounds . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the separation of chiral amino acids , which can then be detected and distinguished . This separation ability in complex biological samples has been demonstrated in matrix-assisted laser desorption/ionization (MALDI) TIMS mass spectrometry imaging (MSI) by directly depositing 19 pairs of chiral AAs on a tissue slide following on-tissue derivatization .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water can cause the compound to hydrolyze . This reaction could potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene or a phosgene equivalent in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired chloroformate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a highly toxic and reactive gas, under controlled conditions to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(+)-1-(9-Fluorenyl)ethyl chloroformate primarily undergoes substitution reactions, where the chloroformate group is replaced by various nucleophiles. This compound is also involved in derivatization reactions, particularly with amino acids and amines, to form stable, fluorescent derivatives .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, amino acids, and other nucleophiles. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Major Products Formed
The major products formed from reactions with this compound are fluorescent derivatives of the nucleophiles used. For example, when reacted with amino acids, the resulting products are fluorescent amino acid derivatives that can be easily detected and quantified using HPLC .
Scientific Research Applications
(+)-1-(9-Fluorenyl)ethyl chloroformate has a wide range of applications in scientific research:
Comparison with Similar Compounds
(+)-1-(9-Fluorenyl)ethyl chloroformate is unique in its high fluorescence and ability to form stable derivatives with a wide range of nucleophiles. Similar compounds include:
Ethyl chloroformate: Less fluorescent and less selective in its reactions with nucleophiles.
Methyl chloroformate: Similar reactivity but lower fluorescence compared to this compound.
Fmoc chloride: Another chiral derivatizing agent, but with different fluorescence properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable tool in analytical chemistry and various scientific research applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910337 | |
Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107474-79-3, 154479-90-0 | |
Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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